molecular formula C18H13N3O4 B3855203 4-(4-nitrophenoxy)-N-3-pyridinylbenzamide

4-(4-nitrophenoxy)-N-3-pyridinylbenzamide

Cat. No. B3855203
M. Wt: 335.3 g/mol
InChI Key: DNJLISZLYISQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-nitrophenoxy)-N-3-pyridinylbenzamide, commonly known as NPBA, is a synthetic compound that belongs to the class of benzamides. NPBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

NPBA has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and biological research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. NPBA has also been used as a probe in biological research to study the role of certain proteins and enzymes in various cellular processes.

Mechanism of Action

The mechanism of action of NPBA involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. NPBA has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC), which are involved in various signaling pathways.
Biochemical and Physiological Effects:
NPBA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. NPBA has also been shown to exhibit cytotoxic effects on cancer cells and inhibit the growth of certain microorganisms.

Advantages and Limitations for Lab Experiments

NPBA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of NPBA, including its potential applications in drug discovery, medicinal chemistry, and biological research. Further studies are needed to determine its safety and efficacy in vivo, as well as its potential as a therapeutic agent for various diseases. Additionally, the development of new synthetic methods for NPBA and its analogs could lead to the discovery of new compounds with improved properties and applications.

properties

IUPAC Name

4-(4-nitrophenoxy)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-18(20-14-2-1-11-19-12-14)13-3-7-16(8-4-13)25-17-9-5-15(6-10-17)21(23)24/h1-12H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJLISZLYISQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-nitrophenoxy)-N-3-pyridinylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-nitrophenoxy)-N-3-pyridinylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-nitrophenoxy)-N-3-pyridinylbenzamide
Reactant of Route 3
Reactant of Route 3
4-(4-nitrophenoxy)-N-3-pyridinylbenzamide
Reactant of Route 4
Reactant of Route 4
4-(4-nitrophenoxy)-N-3-pyridinylbenzamide
Reactant of Route 5
Reactant of Route 5
4-(4-nitrophenoxy)-N-3-pyridinylbenzamide
Reactant of Route 6
Reactant of Route 6
4-(4-nitrophenoxy)-N-3-pyridinylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.